molecular formula C6H6F2N2O2 B2941028 Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate CAS No. 1310351-03-1

Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2941028
CAS No.: 1310351-03-1
M. Wt: 176.123
InChI Key: UJCVCPISHPLHNC-UHFFFAOYSA-N
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Description

Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate ( 1310351-03-1) is a fluorinated heterocyclic ester that serves as a versatile chemical building block in organic synthesis and agricultural chemical research . With a molecular formula of C6H6F2N2O2 and a molecular weight of 176.12 g/mol, this compound is characterized by a pyrazole ring substituted with a difluoromethyl group on a nitrogen atom and a carboxylate ester on a carbon atom . This structure makes it a valuable precursor for the development of more complex molecules, particularly in the field of agrochemistry. While specific pharmacological data may be limited, its structural similarity to other difluoromethyl pyrazole carboxylates suggests significant potential as an intermediate for novel Succinate Dehydrogenase Inhibitor (SDHI) fungicides . Commercially successful fungicides such as fluxapyroxad and benzovindiflupyr are derived from a closely related carboxylic acid scaffold, highlighting the research value of this chemical class . Researchers utilize this compound to explore new active ingredients that inhibit fungal mitochondrial respiration, thereby protecting crops from damaging diseases . It is supplied for research purposes as a solid and should be stored under an inert atmosphere at 2-8°C . This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 1-(difluoromethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O2/c1-12-5(11)4-2-3-10(9-4)6(7)8/h2-3,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCVCPISHPLHNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate typically involves the difluoromethylation of pyrazole derivatives. One common method involves the reaction of difluoroacetoacetic acid ethyl ester with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring . The resulting ester is then hydrolyzed with sodium hydroxide to yield the desired compound .

Industrial Production Methods

Industrial production of this compound has been optimized by various chemical companies. The process involves large-scale synthesis using similar reaction conditions as described above, with modifications to improve yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate involves the inhibition of specific enzymes. For instance, in its role as a fungicide, it inhibits succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain . This inhibition disrupts the energy production in fungal cells, leading to their death.

Comparison with Similar Compounds

Methyl 4-Chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate

  • Molecular Formula : C₇H₇ClF₂N₂O₂
  • Molecular Weight : 248.59 g/mol
  • Applications : Likely used in pesticide development due to halogenated pyrazoles’ insecticidal properties .

Ethyl 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylate

  • Molecular Formula : C₁₃H₁₄N₂O₂
  • Molecular Weight : 230.26 g/mol
  • Key Features : Ethyl ester (vs. methyl) increases lipophilicity. The phenyl group at the 5-position enhances π-π stacking interactions, useful in medicinal chemistry.
  • Safety : Causes eye irritation; requires proper handling (first aid: eye flushing) .

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

  • Molecular Formula : C₆H₅F₃N₂O₂
  • Molecular Weight : 194.11 g/mol
  • Key Features : Trifluoromethyl group at the 3-position increases electronegativity and acidity (pKa ~3–4), making it a bioisostere for carboxylic acids in drug design .

Methyl 1-[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-1H-pyrazole-3-carboxylate

  • Molecular Formula : C₉H₁₂N₆O₂S
  • Molecular Weight : 285.29 g/mol
  • Key Features : A triazole-thioether substituent introduces hydrogen-bonding and metal-chelating capabilities, relevant for kinase inhibition or coordination chemistry .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point Melting Point Solubility
Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate* 192.13 (estimated) N/A N/A Moderate (organic solvents)
1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid 176.12 N/A N/A Low (aqueous)
Methyl 1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate 285.13 N/A N/A Lipophilic

*Calculated based on C₇H₈F₂N₂O₂.

Biological Activity

Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry and agriculture due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a difluoromethyl group attached to a pyrazole ring, which is known for enhancing lipophilicity and biological activity. Its molecular formula is C6H6F2N2O2C_6H_6F_2N_2O_2, and it has been noted for its potential as an intermediate in the synthesis of pharmaceutical compounds and agrochemicals.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound's derivatives have been shown to inhibit enzymes critical for microbial survival, leading to antimicrobial effects. For instance, they may inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiration chain, which is crucial for the fungicidal action of related compounds 7.
  • Cell Membrane Penetration : The difluoromethyl group enhances the compound's lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets 1.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial properties:

  • Fungicidal Activity : It serves as an intermediate in the synthesis of several fungicides, including Isopyrazam and Sedaxane, which are effective against various phytopathogenic fungi 7. Studies have shown that derivatives of this compound can significantly inhibit the growth of fungi such as Zymoseptoria tritici.
Compound NameActivityReference
IsopyrazamEffective against septoria leaf blotch7
SedaxaneBroad spectrum fungicide7

Anticancer Potential

The compound has also been explored for its anticancer properties. Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives:

  • Antifungal Activity Study : A series of novel derivatives were synthesized and tested against seven phytopathogenic fungi. One derivative exhibited higher antifungal activity than boscalid, a commonly used fungicide 9.
  • Structure-Activity Relationship (SAR) : Research employing quantitative structure-activity relationship (QSAR) models has identified key structural features that enhance biological activity, providing insights into the design of more effective compounds 9.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification of the corresponding pyrazole carboxylic acid. For example, ethyl/difluoromethyl pyrazole analogs (e.g., Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, CAS 141573-95-7) are synthesized using trifluoromethylation or fluorination agents under inert atmospheres . Key factors include:

  • Temperature control (58–59°C for crystallization) .
  • Solvent selection (methanol or ethanol for solubility optimization) .
  • Catalytic use of bases (e.g., K₂CO₃) to promote ester formation.
    • Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Q. How can researchers confirm the structural identity of the compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Compare 1^1H and 13^13C NMR shifts with similar pyrazole esters (e.g., Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate, δ 1.21–4.27 ppm for ester groups) . The difluoromethyl group (CF2H\text{CF}_2\text{H}) shows distinct 19F^{19}\text{F} NMR splitting.
  • X-ray Crystallography : Use SHELXL for refinement . For example, 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 1004643-64-4) was resolved with SHELX, highlighting C–F bond lengths (~1.34 Å) .
  • Mass Spectrometry : ESI-MS ([M+H]+^+) should match theoretical molecular weight (e.g., 176.12 g/mol for a related analog) .

Advanced Research Questions

Q. What computational strategies can predict the electronic effects of the difluoromethyl group on the compound’s bioactivity?

  • Methodological Answer :

  • Perform DFT calculations (e.g., Gaussian 09) to analyze the electron-withdrawing effect of CF2H\text{CF}_2\text{H}, which reduces basicity of adjacent amines and enhances metabolic stability .
  • Docking studies (AutoDock Vina) can model interactions with biological targets (e.g., enzymes in inflammatory pathways), leveraging structural data from the Cambridge Structural Database .
    • Data Contradiction : If experimental bioactivity conflicts with predictions, re-evaluate protonation states or solvation models in simulations.

Q. How can researchers address low yields in the synthesis of this compound due to competing side reactions?

  • Methodological Answer :

  • Byproduct Analysis : Use LC-MS to identify intermediates (e.g., hydrolyzed carboxylic acids or dimerization products).
  • Optimization :
  • Adjust stoichiometry of fluorinating agents (e.g., DAST or Deoxo-Fluor) to minimize over-fluorination.
  • Introduce protecting groups (e.g., Boc for pyrazole NH) to block unwanted nucleophilic attacks .
    • Case Study : Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate achieved 95% purity by quenching reactions at −78°C to limit decomposition .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours. Monitor degradation via HPLC.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., related compounds decompose at >150°C) .
  • Storage Recommendations : Store at 2–8°C in sealed containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

Key Research Challenges

  • Stereoelectronic Effects : The difluoromethyl group’s conformational impact on pyrazole ring planarity may alter binding affinities. Validate via X-ray and dynamic NMR .
  • Scale-Up Limitations : Low yields in fluorination steps require flow chemistry or microwave-assisted synthesis for optimization .

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